
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- is a chemical compound with a unique structure characterized by a cyclooctane ring with five hydroxyl groups attached
準備方法
The synthesis of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- typically involves multi-step organic synthesis routes. One common method includes the cyclization of a suitable precursor followed by selective hydroxylation to introduce the hydroxyl groups at the desired positions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of cyclooctane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of polymers, resins, and other materials due to its unique structural properties.
作用機序
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application.
類似化合物との比較
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- can be compared with other cyclooctane derivatives, such as:
Cyclooctane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Cyclooctanol: Contains a single hydroxyl group, offering different reactivity and applications.
Cyclooctanediol: Contains two hydroxyl groups, providing intermediate properties between cyclooctane and 1,2,3,4,6-Cyclooctanepentol.
特性
CAS番号 |
801260-44-6 |
|---|---|
分子式 |
C8H16O5 |
分子量 |
192.21 g/mol |
IUPAC名 |
(1S,2R,3R,4S,6R)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 |
InChIキー |
ZRZYFOWZQLDUNW-DWOUCZDBSA-N |
異性体SMILES |
C1C[C@@H]([C@H]([C@@H]([C@H](C[C@@H]1O)O)O)O)O |
正規SMILES |
C1CC(C(C(C(CC1O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


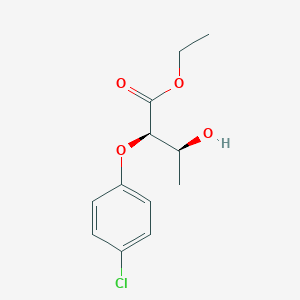
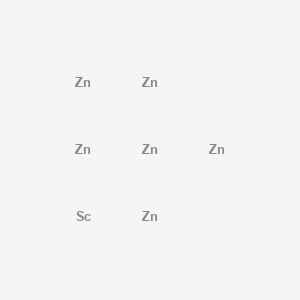

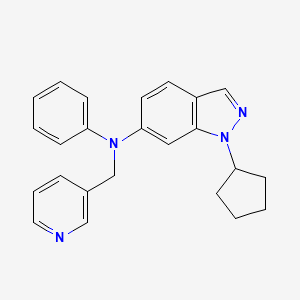
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
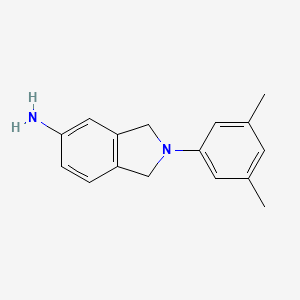
![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)


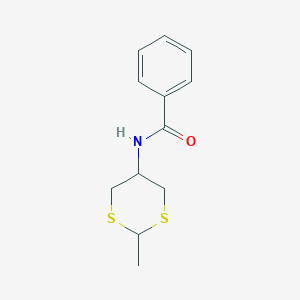
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
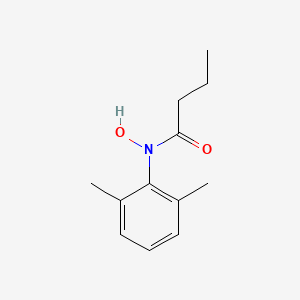
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)
![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
